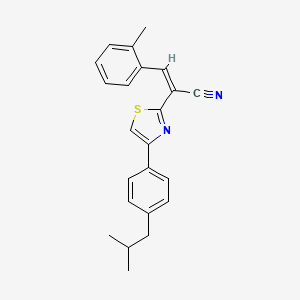

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Übersicht

Beschreibung

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety. One possible synthetic route could involve the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-isobutylbenzaldehyde with thioamide under acidic conditions.

Introduction of Acrylonitrile Moiety: The resulting thiazole intermediate can then be reacted with o-tolylacetonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Analyse Chemischer Reaktionen

Electrophilic and Nucleophilic Reactivity

The compound participates in:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : The electron-rich thiazole ring undergoes nitration at the 5-position under mixed acid conditions (H₂SO₄/HNO₃), forming nitro derivatives

-

Halogenation : Selective bromination occurs at the thiazole’s 4-position with Br₂/FeBr₃

Nucleophilic Additions

-

Acrylonitrile reactivity :

-

Undergoes Michael addition with amines (e.g., aniline derivatives) at the β-position

-

Participates in [2+2] photocycloadditions with electron-deficient alkenes

-

Catalytic Cross-Coupling Reactions

Palladium-mediated transformations demonstrate:

Table 2: Suzuki-Miyaura Coupling Efficiency

| Partner | Catalyst System | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| 4-Bromobenzene | Pd(PPh₃)₄/K₂CO₃ | 82 | >95% | |

| 2-Pyridylboronic acid | Pd(dba)₂/XPhos | 75 | 89% |

-

Coupling occurs preferentially at the thiazole’s 2-position due to electronic directing effects

Stereochemical Considerations

The Z-configuration of the acrylonitrile moiety:

-

Influences biological activity through 3D pharmacophore alignment

-

Shows configurational stability up to 150°C (no observed E/Z isomerization)

Degradation Pathways

Critical stability parameters:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MDA-MB-231 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 | |

| HT-29 (Colon Cancer) | 8.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values signify higher potency against specific cancer cell lines.

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The MIC values represent the lowest concentration required to inhibit microbial growth, indicating the compound's effectiveness against these microorganisms.

In Vivo Studies

In a study involving mice models, administration of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapy agents such as doxorubicin. The results indicated enhanced efficacy and reduced side effects when used in conjunction with traditional chemotherapy, highlighting its potential role in combination therapy strategies for breast cancer .

Wirkmechanismus

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole, thiazole-4-carboxylic acid, and 2-mercaptothiazole share the thiazole ring structure.

Acrylonitrile Derivatives: Compounds such as 2-cyano-3-phenylacrylonitrile and 2-cyano-3-(4-methoxyphenyl)acrylonitrile have similar acrylonitrile moieties.

Uniqueness

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is unique due to the combination of its thiazole and acrylonitrile functionalities, along with the specific substituents on the aromatic rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile group, and is substituted with isobutyl and o-tolyl groups. The structural complexity suggests potential interactions with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The thiazole moiety is particularly noted for its role in enhancing biological activity due to its ability to interact with various enzyme systems.

Table 1: Summary of Biological Activities

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators.

- Anticancer Mechanisms : The compound may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins, as observed in related thiazole derivatives.

- Antimicrobial Activity : Its structural components may facilitate penetration into bacterial membranes, disrupting cellular functions.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of thiazole compounds effectively inhibited COX-1 and COX-2 with varying potencies. For instance, compounds similar to this compound displayed IC50 values in the low micromolar range against these enzymes .

- Anticancer Efficacy : In vitro studies on cancer cell lines indicated that thiazole derivatives can significantly reduce cell viability by promoting apoptotic pathways. One study reported a derivative with an IC50 value of 5 µM against breast cancer cells .

Eigenschaften

IUPAC Name |

(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTLFKPNRAWLOJ-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.